molecular formula C8H18ClN3O2 B586063 H-Ala-Val-NH2 HCl CAS No. 151266-67-0

H-Ala-Val-NH2 HCl

Cat. No.: B586063
CAS No.: 151266-67-0
M. Wt: 223.701
InChI Key: KJOCCEZZYIMGRI-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Ala-Val-NH₂ HCl is a dipeptide amide hydrochloride salt composed of alanine (Ala) and valine (Val) residues linked via a peptide bond, with an amide group at the C-terminus and a hydrochloride counterion. This compound is primarily utilized in peptide synthesis as a building block for constructing larger polypeptides or studying biochemical interactions.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-4(2)6(7(10)12)11-8(13)5(3)9;/h4-6H,9H2,1-3H3,(H2,10,12)(H,11,13);1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOCCEZZYIMGRI-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Val-NH2 HCl typically involves the coupling of L-alanine and L-valine residues. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the process begins with the attachment of the first amino acid (L-alanine) to a solid resin. The subsequent amino acid (L-valine) is then coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Ala-Val-NH2 HCl can undergo various chemical reactions, including:

    Oxidation: The amino groups in the peptide can be oxidized to form nitroso or nitro derivatives.

    Reduction: The peptide can be reduced to form amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted peptide derivatives.

Scientific Research Applications

H-Ala-Val-NH2 HCl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Ala-Val-NH2 HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor activation studies.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Efficiency : Dipeptide amides like H-Ala-Val-NH₂ HCl may exhibit lower coupling efficiency in SPPS compared to single residues due to steric hindrance, as observed in bulkier analogs like H-ALA-PHE-NH₂·HCl .
  • Degradation Pathways : Compounds with tertiary amides (e.g., H-Sar-NH₂·HCl) show altered reactivity in acidic conditions compared to primary/secondary amides . H-Ala-Val-NH₂ HCl’s stability under such conditions remains to be empirically verified.

Biological Activity

H-Ala-Val-NH2 HCl, also known as N-(L-alanyl)-L-valinamide hydrochloride, is a dipeptide consisting of the amino acids alanine and valine. This compound is notable for its stability and solubility in aqueous solutions, which facilitates its use in various biochemical and pharmaceutical applications. Understanding the biological activity of this compound is crucial for its application in peptide synthesis, drug development, and research into protein interactions.

This compound can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. The synthesis typically involves coupling L-alanine with L-valine using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) . The hydrochloride form enhances its solubility, making it suitable for biological assays.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The peptide can bind to specific molecular targets through various interactions, including hydrogen bonding and hydrophobic effects. This binding can modulate the activity of enzymes or receptors, influencing metabolic pathways and biological responses .

Enzyme Interactions

This compound acts as a substrate for several peptidases, which are enzymes that hydrolyze peptide bonds. This property makes it useful in studying enzyme kinetics and mechanisms . In particular, the compound's structure allows it to be utilized in assays designed to evaluate the specificity and efficiency of peptidases.

Therapeutic Applications

Research has indicated potential therapeutic applications for this compound in drug delivery systems and as a component in peptide-based drugs. Its ability to interact with biological targets suggests that it may play a role in modulating physiological processes or serving as a carrier for therapeutic agents .

Case Study 1: Peptide Synthesis Optimization

In a recent study focused on optimizing peptide synthesis, researchers utilized this compound as a model compound to explore new coupling strategies that minimize epimerization during synthesis. The study demonstrated that using specific additives could significantly enhance yield while maintaining low levels of epimerization, showcasing the compound's utility in synthetic chemistry .

Case Study 2: Enzyme Kinetics

Another investigation examined the interaction of this compound with specific peptidases to determine kinetic parameters such as VmaxV_{max} and KmK_m. The findings revealed that this dipeptide serves as an effective substrate, providing insights into enzyme specificity and efficiency .

Comparative Analysis

The biological activity of this compound can be compared with other dipeptides like H-Ala-Ala-NH2 HCl and H-Val-Val-NH2 HCl.

CompoundCompositionKey PropertiesBiological Activity
This compound Alanine + ValineBalanced hydrophobicitySubstrate for peptidases; potential drug delivery vehicle
H-Ala-Ala-NH2 HCl Alanine + AlanineLess hydrophobicLimited enzyme interactions
H-Val-Val-NH2 HCl Valine + ValineMore hydrophobicIncreased reactivity in hydrophobic environments

This table illustrates how variations in amino acid composition affect the properties and biological activities of these dipeptides.

Q & A

Q. How should researchers document collaborative contributions in studies using this compound?

  • Methodological Answer : Follow CRediT (Contributor Roles Taxonomy) guidelines. Acknowledge synthetic chemists, biophysicists, and data curators in the "Author Contributions" section. Disclose funding sources (e.g., NIH grants) and conflicts of interest (e.g., patent filings) per journal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.